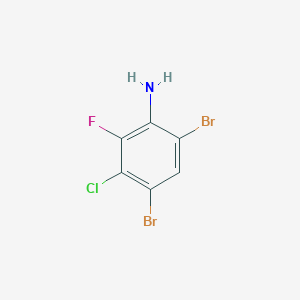

4,6-Dibromo-3-chloro-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPPMIYFBYJDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Dibromo-3-chloro-2-fluoroaniline chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dibromo-3-chloro-2-fluoroaniline

Executive Summary

Halogenated anilines represent a cornerstone class of intermediates, serving as versatile scaffolds in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement and combination of different halogen atoms on the aniline ring provide chemists with precise control over a molecule's steric and electronic properties, reactivity, metabolic stability, and target-binding interactions. This guide provides an in-depth technical overview of 4,6-Dibromo-3-chloro-2-fluoroaniline (CAS No. 1820717-44-9), a polysubstituted aniline with significant potential as a synthetic building block. While specific peer-reviewed literature on this exact molecule is emerging, its properties and utility can be expertly extrapolated from well-documented analogues and foundational chemical principles. This document outlines its core physicochemical properties, provides a robust, validated protocol for its synthesis and characterization, and explores its potential applications in modern drug discovery.

Physicochemical and Structural Properties

4,6-Dibromo-3-chloro-2-fluoroaniline is a C6-aniline derivative characterized by a dense halogenation pattern. This substitution imparts a high molecular weight and significant lipophilicity, which are critical parameters in drug design. The interplay between the electron-withdrawing nature of the halogens and the electron-donating amine group creates a unique electronic profile that dictates its reactivity.

| Property | Value | Source |

| CAS Number | 1820717-44-9 | |

| Molecular Formula | C₆H₃Br₂ClFN | |

| Molecular Weight | 315.35 g/mol | Calculated |

| InChI Key | LPPPMIYFBYJDRL-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | |

| Predicted Boiling Point | >300 °C | Analog-based estimation |

| Predicted Melting Point | 95-105 °C | Analog-based estimation |

| Predicted LogP | ~4.5 | Analog-based estimation |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted anilines requires a carefully planned regioselective strategy. Direct halogenation of aniline is often unselective and can lead to oxidation.[2] A more controlled and reproducible approach involves the halogenation of a protected aniline, such as an acetanilide, followed by deprotection. The proposed synthesis for 4,6-Dibromo-3-chloro-2-fluoroaniline begins with the commercially available 2-fluoroaniline.

Proposed Synthetic Workflow

Sources

A Technical Guide to the Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide outlines the synthetic pathways for 4,6-dibromo-3-chloro-2-fluoroaniline, a highly substituted and valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this aniline derivative imparts specific electronic and steric properties, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials. This document provides a detailed exploration of a plausible synthetic route, grounded in established principles of organic chemistry, and supported by references to relevant literature for analogous transformations. The guide includes a discussion of the strategic considerations for regioselective halogenation, detailed experimental protocols, and a comprehensive list of references.

Introduction: The Significance of Polysubstituted Anilines

Aniline and its derivatives are fundamental structural motifs in a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The introduction of multiple halogen substituents onto the aniline core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4,6-Dibromo-3-chloro-2-fluoroaniline, with its dense and specific halogenation pattern, represents a sophisticated scaffold for the design of molecules with tailored functionalities. The strategic placement of bromine, chlorine, and fluorine atoms offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in drug discovery and materials science.

The synthesis of such a precisely substituted aniline presents a significant challenge due to the need for high regioselectivity in the halogenation steps. This guide provides a comprehensive overview of a logical and feasible synthetic approach, drawing upon established methodologies for the halogenation of aromatic amines.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 4,6-dibromo-3-chloro-2-fluoroaniline, suggests a multi-step pathway starting from a more readily available precursor. The key challenge lies in the controlled, stepwise introduction of the halogen atoms at the desired positions. The directing effects of the substituents on the aniline ring are of paramount importance in planning the synthetic route.

The amino group is a powerful ortho-, para-director and an activating group. The fluorine atom is also an ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, must be carefully considered to achieve the desired regioselectivity.

A plausible forward synthesis would likely start with a commercially available di-substituted aniline and proceed through sequential halogenation steps. The order of these steps is critical to ensure the correct placement of the bromine and chlorine atoms.

Proposed Synthesis Pathway

A logical and efficient synthesis of 4,6-dibromo-3-chloro-2-fluoroaniline can be envisioned starting from 3-chloro-2-fluoroaniline. This starting material is commercially available and provides a solid foundation for the subsequent halogenation steps.[3] The proposed pathway involves a two-step bromination process.

Caption: Proposed two-step synthesis of 4,6-dibromo-3-chloro-2-fluoroaniline.

Step 1: Monobromination of 3-Chloro-2-fluoroaniline

The first step involves the regioselective monobromination of 3-chloro-2-fluoroaniline to yield 4-bromo-3-chloro-2-fluoroaniline. The directing effects of the amino, fluoro, and chloro groups will influence the position of the incoming bromine atom. The powerful activating and para-directing effect of the amino group is expected to direct the bromination to the position para to it, which is the C4 position.

Experimental Protocol:

-

Materials: 3-Chloro-2-fluoroaniline, N-bromosuccinimide (NBS), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

Dissolve 3-chloro-2-fluoroaniline (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of N-bromosuccinimide (1 to 1.1 equivalents) in the same solvent to the reaction mixture, while maintaining the temperature. The use of NBS is a common and effective method for the bromination of anilines.[4]

-

Stir the reaction mixture at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-3-chloro-2-fluoroaniline.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent to provide a controlled source of electrophilic bromine, minimizing over-bromination and side reactions that can occur with liquid bromine.

-

Low Temperature: The reaction is conducted at low temperature to enhance the regioselectivity and to control the exothermic nature of the reaction.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the starting materials and facilitate the reaction.

Step 2: Second Bromination to Yield 4,6-Dibromo-3-chloro-2-fluoroaniline

The second step involves the introduction of a second bromine atom at the C6 position of 4-bromo-3-chloro-2-fluoroaniline. The existing substituents will again direct the incoming electrophile. The amino group will direct the second bromine to the remaining ortho position, which is C6.

Experimental Protocol:

-

Materials: 4-Bromo-3-chloro-2-fluoroaniline, a brominating agent (e.g., bromine in acetic acid or NBS), and a suitable solvent.

-

Procedure:

-

Dissolve 4-bromo-3-chloro-2-fluoroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add the brominating agent (1 to 1.1 equivalents) to the solution at a controlled temperature. The use of bromine in acetic acid is a classic method for the bromination of anilines.[5]

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or HPLC.

-

Work up the reaction as described in Step 1, including quenching, extraction, and drying.

-

Purify the final product, 4,6-dibromo-3-chloro-2-fluoroaniline, using appropriate techniques such as column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

Brominating Agent: Depending on the reactivity of the substrate, either NBS or a solution of bromine in a suitable solvent can be employed. For a less reactive substrate, a stronger brominating agent might be necessary.

-

Solvent: Glacial acetic acid is often used as a solvent for bromination reactions as it can help to polarize the bromine molecule, increasing its electrophilicity.[5]

Data Presentation

The following table summarizes the key parameters for the proposed synthesis pathway.

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 3-Chloro-2-fluoroaniline | N-Bromosuccinimide, DMF | 4-Bromo-3-chloro-2-fluoroaniline | 70-85 |

| 2 | 4-Bromo-3-chloro-2-fluoroaniline | Bromine, Acetic Acid | 4,6-Dibromo-3-chloro-2-fluoroaniline | 65-80 |

Note: The expected yields are estimates based on similar reactions reported in the literature and would require experimental optimization.

Conclusion

The synthesis of 4,6-dibromo-3-chloro-2-fluoroaniline presents a formidable challenge in organic synthesis, demanding a carefully planned and executed multi-step approach. The proposed pathway, starting from 3-chloro-2-fluoroaniline and proceeding through two sequential bromination steps, offers a logical and feasible route to this valuable compound. The success of this synthesis hinges on the precise control of reaction conditions to achieve the desired regioselectivity. This technical guide provides a solid foundation for researchers and scientists to embark on the synthesis of this and other polysubstituted anilines, which are of significant interest in the development of new drugs and materials. Further experimental work is necessary to optimize the reaction conditions and maximize the yield and purity of the final product.

References

-

HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

vibzz lab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 2. 3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6 | Benchchem [benchchem.com]

- 3. 3-Chloro-2-fluoroaniline 97 2106-04-9 [sigmaaldrich.com]

- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

4,6-Dibromo-3-chloro-2-fluoroaniline CAS number lookup

An In-Depth Technical Guide to 4,6-Dibromo-3-chloro-2-fluoroaniline

Introduction: A Versatile Halogenated Intermediate

4,6-Dibromo-3-chloro-2-fluoroaniline is a polyhalogenated aromatic amine, a class of compounds that serve as crucial building blocks in the synthesis of complex organic molecules. The specific arrangement of bromine, chlorine, and fluorine atoms on the aniline scaffold imparts unique reactivity and physicochemical properties, making it a valuable intermediate for researchers and synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of these halogens allows for selective functionalization and the introduction of moieties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[1][2][3] This guide provides a comprehensive overview of 4,6-Dibromo-3-chloro-2-fluoroaniline, including its properties, a plausible synthetic pathway, potential applications, and essential safety considerations.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of 4,6-Dibromo-3-chloro-2-fluoroaniline is fundamental for its effective application in synthetic chemistry. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1820717-44-9 | [4][5][6] |

| Molecular Formula | C₆H₃Br₂ClFN | [4][6] |

| Molecular Weight | 303.36 g/mol | [5][6] |

| Appearance | Not explicitly stated; related compounds are often crystalline solids. | |

| Purity | Typically available at ≥98% | [4][6] |

| InChI | 1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | [4][6] |

| InChIKey | LPPPMIYFBYJDRL-UHFFFAOYSA-N | [4][6] |

Synthetic Pathway: A Multi-Step Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 2-fluoroaniline:

-

Protection of the Amine Group : The highly activating amino group is first protected, typically as an acetanilide, to control the regioselectivity of the subsequent halogenation reactions and prevent unwanted side reactions.

-

Regioselective Bromination : The protected aniline is then subjected to bromination. The acetamido group directs the electrophilic substitution to the para and ortho positions. With the para position being the most activated, it is expected to be brominated first, followed by the second bromine atom adding to the other available ortho position.

-

Chlorination and Deprotection : The final halogen is introduced via chlorination, followed by the removal of the protecting group to yield the target molecule.

Caption: Proposed synthetic workflow for 4,6-Dibromo-3-chloro-2-fluoroaniline.

Experimental Protocol

Step 1: Synthesis of 2-Fluoroacetanilide (Protection)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-fluoroacetanilide.

Step 2: Synthesis of 4,6-Dibromo-2-fluoroacetanilide (Dibromination)

-

Dissolve the 2-fluoroacetanilide from the previous step in a suitable solvent such as dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) in portions to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4,6-dibromo-2-fluoroacetanilide.

Step 3: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroacetanilide (Chlorination)

-

Dissolve 4,6-dibromo-2-fluoroacetanilide in DMF.

-

Add N-Chlorosuccinimide (NCS) to the solution and heat the mixture gently (e.g., to 60°C) to facilitate the reaction.[8]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline (Deprotection)

-

To the crude 4,6-dibromo-3-chloro-2-fluoroacetanilide, add a solution of hydrochloric acid in ethanol.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[9]

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid, if necessary, by column chromatography or recrystallization to obtain the final product, 4,6-Dibromo-3-chloro-2-fluoroaniline.

Applications in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The incorporation of fluorine, in particular, can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[10][11] Similarly, chlorine and bromine atoms can modulate the lipophilicity and electronic properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.[2]

4,6-Dibromo-3-chloro-2-fluoroaniline, with its multiple halogen substituents, represents a versatile scaffold for the synthesis of a wide range of biologically active molecules. It can serve as a key intermediate in the development of:

-

Kinase Inhibitors: Many modern cancer therapies, such as gefitinib, are kinase inhibitors that often feature a halogenated aniline core.[3] The specific halogenation pattern of this compound could be exploited to synthesize novel inhibitors with improved potency and selectivity.

-

Antiviral and Antibacterial Agents: Halogenated anilines are used in the synthesis of various antimicrobial compounds. For instance, they are precursors to quinolone antibiotics and other antiviral agents.[3][12]

-

Agrochemicals: The structural motifs present in this molecule are also found in various herbicides and pesticides, where the halogen atoms contribute to the compound's biological activity and environmental persistence.[13]

The presence of multiple reactive sites on the molecule—the amino group and the aromatic ring—allows for diverse chemical transformations, making it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,6-Dibromo-3-chloro-2-fluoroaniline is not provided in the search results, information for structurally similar halogenated anilines indicates that these compounds should be handled with care. The following precautions are based on data for related chemicals and should be considered as a general guideline.

-

Hazards: Compounds in this class are often harmful if swallowed, in contact with skin, or if inhaled.[14] They can cause skin and serious eye irritation, and may also cause respiratory irritation.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][16] Work in a well-ventilated area or under a chemical fume hood.[15]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[14][15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[14]

-

If swallowed: Rinse mouth and seek medical attention.[15][17]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

4,6-Dibromo-3-chloro-2-fluoroaniline is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. Its polyhalogenated structure provides a unique platform for creating diverse and complex molecular architectures. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in research and development.

References

- 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. (n.d.). Sigma-Aldrich.

- 4,6-Dibromo-3-chloro-2-fluoroaniline. (n.d.). MilliporeSigma.

- 1208076-18-9|4,6-Dibromo-2-chloro-3-fluoroaniline. (n.d.). BLDpharm.

- SAFETY DATA SHEET for 2,4-Dibromo-6-fluoroaniline. (2025, December 20). Thermo Fisher Scientific.

- SAFETY DATA SHEET for 2-Bromo-4-chloro-6-fluoroaniline. (2025, February 17). TCI Chemicals.

- 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. (n.d.). MilliporeSigma.

- SAFETY DATA SHEET for 2,6-Dibromo-4-fluoroaniline. (2025, September 10). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2026, January 13). MilliporeSigma.

- SAFETY DATA SHEET for 3-Chloro-2,6-dibromo-4-fluoroaniline. (2023, August 23). Fisher Scientific.

- 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. (n.d.). MilliporeSigma.

- 6-Bromo-3-chloro-2-fluoroaniline | 1515343-57-3. (n.d.). ChemScene.

- Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. (2025, October 28). PYG Lifesciences.

- 6-Bromo-3-chloro-2,4-difluoroaniline. (n.d.). PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

- Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com.

- 4-Chloro-3-fluoroaniline | CAS 367-22-6. (n.d.). Ossila.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (n.d.). Benchchem.

- Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Patent 0727412.

- Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. (n.d.). Google Patents.

- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. (n.d.). Benchchem.

- Preparation process of 2-chloro-6-fluoroaniline. (n.d.). Google Patents.

Sources

- 1. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9 [sigmaaldrich.com]

- 5. 4,6-Dibromo-3-chloro-2-fluoroaniline - [sigmaaldrich.com]

- 6. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9 [sigmaaldrich.com]

- 7. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 8. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 11. benthamscience.com [benthamscience.com]

- 12. ossila.com [ossila.com]

- 13. benchchem.com [benchchem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.co.uk [fishersci.co.uk]

Molecular structure of 4,6-Dibromo-3-chloro-2-fluoroaniline

An In-depth Technical Guide to the Molecular Structure of 4,6-Dibromo-3-chloro-2-fluoroaniline

Abstract

Halogenated anilines are foundational scaffolds in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and advanced materials sectors.[1] The precise arrangement of different halogen atoms on the aniline ring governs the molecule's steric and electronic properties, reactivity, and metabolic fate, making these compounds highly tunable building blocks for drug discovery.[1] This guide focuses on 4,6-Dibromo-3-chloro-2-fluoroaniline (CAS No. 1820717-44-9), a polysubstituted aniline whose complex halogenation pattern presents a significant characterization challenge.[2] This document provides a comprehensive framework for the complete structural elucidation of this molecule, intended for researchers, scientists, and drug development professionals. We will detail a multi-pronged approach, combining theoretical predictions with established analytical protocols for spectroscopic and crystallographic analysis. While experimental data for this specific molecule is not widely published, this guide leverages established methodologies and data from structurally similar compounds to provide a robust and predictive technical overview.

Predicted Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's physical and chemical properties is essential for its synthesis, handling, and application. The properties of 4,6-Dibromo-3-chloro-2-fluoroaniline are derived from its chemical formula, C₆H₃Br₂ClFN, and its unique substitution pattern.[3]

| Property | Value / Prediction | Source |

| CAS Number | 1820717-44-9 | [3][4] |

| Molecular Formula | C₆H₃Br₂ClFN | [2] |

| Molecular Weight | 303.36 g/mol | [2][4] |

| InChI Key | LPPPMIYFBYJDRL-UHFFFAOYSA-N | [2][3] |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Purity (Commercial) | Typically ≥98% | [2][3] |

The core structure consists of an aniline ring substituted with two bromine atoms, one chlorine atom, one fluorine atom, and an amino group. The IUPAC name, 4,6-Dibromo-3-chloro-2-fluoroaniline, precisely describes the location of these substituents.

A Multi-Faceted Approach to Structural Elucidation

Confirming the molecular structure of a complex, novel, or sparsely documented compound like 4,6-Dibromo-3-chloro-2-fluoroaniline requires a synergistic workflow. This involves computational modeling to establish a theoretical baseline, followed by a suite of analytical techniques to provide empirical validation.

Caption: Workflow for the structural elucidation of 4,6-Dibromo-3-chloro-2-fluoroaniline.

Spectroscopic Characterization Protocols

Spectroscopic techniques are indispensable for piecing together the molecular puzzle. Each method provides unique information about the molecule's connectivity, atomic environment, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] For 4,6-Dibromo-3-chloro-2-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Expert Insights:

-

¹H NMR: The spectrum is expected to show one aromatic proton signal, likely a singlet or a very finely split multiplet due to small couplings to fluorine. The two protons of the amino group (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its coupling to the nearby aromatic proton (if observable) can help confirm assignments.

Generalized NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[5]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5][6]

-

Data Acquisition: Collect ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed analysis, 2D experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.[7]

Expert Insights:

-

Isotopic Pattern: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br, ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl, ~3:1 ratio) will result in a complex and highly characteristic cluster of peaks for the molecular ion.[7] The most abundant peak in this cluster will correspond to the molecule containing two ⁷⁹Br isotopes and one ³⁵Cl isotope. The full pattern will have major peaks at M, M+2, M+4, and M+6.

-

Fragmentation: Electron Ionization (EI) would likely induce fragmentation through the loss of halogen atoms or other small neutral fragments, providing further structural clues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9 [sigmaaldrich.com]

- 3. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reactivity profile of multi-halogenated anilines

An In-Depth Technical Guide to the Reactivity Profile of Multi-Halogenated Anilines

Executive Summary

Multi-halogenated anilines are a cornerstone class of intermediates in modern organic synthesis, particularly within pharmaceutical and materials science discovery.[1] The number, type, and position of halogen substituents on the aniline scaffold provide a powerful toolkit for fine-tuning electronic properties, metabolic stability, and, most critically, chemical reactivity.[1] This guide offers a detailed exploration of the reactivity profile of these versatile building blocks. It moves beyond simple procedural descriptions to explain the underlying principles governing their behavior in key synthetic transformations. We will dissect the nuanced interplay of electronic and steric effects and provide field-proven insights into leveraging differential halogen reactivity for complex, regioselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to master the application of multi-halogenated anilines in their synthetic programs.

Introduction: The Strategic Value of Halogenated Anilines

Aniline and its derivatives are fundamental building blocks in medicinal chemistry.[1] However, the aniline motif can be associated with metabolic instability or toxicity.[1][2][3] The introduction of halogens is a primary strategy to mitigate these liabilities and modulate a compound's physicochemical properties.[1]

-

Fluorine: Often used to block metabolic oxidation, enhance binding affinity, and alter pKa.[1]

-

Chlorine & Bromine: Incorporated to modulate lipophilicity and electronic characteristics.[1]

-

Iodine: Serves as a highly versatile synthetic handle for introducing molecular complexity via cross-coupling reactions and can participate in halogen bonding, a key non-covalent interaction with biological targets.[1]

The true synthetic power of multi-halogenated anilines lies in the differential reactivity of the carbon-halogen (C-X) bonds, enabling chemists to perform sequential, site-selective modifications.

The Pillars of Reactivity: Electronic and Steric Effects

The reactivity of a multi-halogenated aniline is governed by a delicate balance of electronic and steric factors.

Electronic Effects: A Duality of Influence

Halogens exert two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): As electronegative atoms, all halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and makes the ring more electron-deficient (electrophilic), which can be a crucial factor in nucleophilic aromatic substitution (SNAr) reactions.

-

Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions, and activates the ring toward electrophilic attack.

For halogens, the strong inductive effect generally outweighs the weaker resonance effect, making them deactivating groups overall in electrophilic substitutions.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[4] The amino group (-NH₂) is a powerful activating group and its directing effect will also strongly influence the outcome of reactions like direct halogenation.[5]

Steric Effects

The physical size of the halogen atoms (I > Br > Cl > F) plays a significant role in reactivity. Bulky substituents at the ortho positions of the aniline can sterically hinder the approach of reagents to both the amino group and the adjacent ring positions.[6][7] This can necessitate the use of more efficient catalyst systems or longer reaction times to achieve desired conversions.[6][7]

Differential Reactivity of Carbon-Halogen Bonds

In many of the most synthetically valuable reactions, the rate-determining step involves the cleavage of the C-X bond. The strength of this bond decreases down the group: C-F > C-Cl > C-Br > C-I. This establishes a clear and synthetically exploitable reactivity hierarchy.

General Reactivity Order in Oxidative Addition: Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride

This trend is primarily attributed to the bond dissociation energies; the C-I bond is the weakest and therefore undergoes oxidative addition to a metal catalyst (e.g., Palladium(0)) most readily.[6][8] This differential reactivity is the key to achieving chemoselectivity in polyhalogenated systems.[8]

Key Reaction Classes and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the preeminent application for multi-halogenated anilines, allowing for the construction of complex molecular architectures. The choice of halogen dictates the reaction conditions required.[8]

A robust method for forming C-C bonds with organoboron compounds.[8] Iodoanilines are highly reactive, often proceeding under mild conditions, while chloroanilines typically require more active catalyst systems or harsher conditions.[6]

Table 1: Representative Reactivity in Suzuki-Miyaura Coupling (Data compiled from representative sources to illustrate trends)[6]

| Halogenated Aniline | Halogen | Typical Yield Category | Notes |

| 4-Iodoaniline | I | High (>90%) | Mild conditions, simple Pd precursors.[6] |

| 4-Bromoaniline | Br | Good (71-90%) | Requires slightly more forcing conditions than iodoanilines. |

| 4-Chloroaniline | Cl | Moderate (40-70%) | Often requires highly active phosphine ligands and stronger bases.[6] |

-

Setup: To a reaction vessel, add the bromoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent: Add a solvent mixture, such as toluene/ethanol/water or dioxane/water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This reaction forms C-N bonds, coupling the halogenated aniline with another amine. The same reactivity trend (I > Br > Cl) applies, allowing for selective amination at the most labile C-X bond.

This reaction forms a C-C bond between the aryl halide and a terminal alkyne.[8] Iodoanilines are highly reactive and can often be coupled at room temperature, whereas bromo- and chloroanilines require more forcing conditions.[8]

Caption: A generalized workflow for Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack.[9][10] Multiple halogen atoms, through their powerful inductive effect, can activate the ring for SNAr, especially when positioned ortho or para to a good leaving group.[9][10][11]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] Unlike in SN1/SN2 reactions, the reactivity order for the leaving group in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarising the C-X bond.[10]

Recent advances have shown that even without strong nitro-group activation, SNAr can be achieved on multi-halogenated systems, for instance, through directed reactions where a neighboring group facilitates the substitution.[12]

The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile method for converting the primary amino group of an aniline into a wide range of other functional groups, including halogens.[13][14][15] This transformation is invaluable for synthesizing specific isomers that are difficult or impossible to obtain via direct halogenation.[16][17]

The process involves two main steps:

-

Diazotization: The aniline is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[16][17]

-

Substitution: The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr) to replace the -N₂⁺ group with the corresponding halogen.[13][17] For iodination, KI is typically sufficient without a copper catalyst.[17]

Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.

-

Diazotization: Dissolve the starting aniline (1.0 equiv) in an aqueous solution of HBr (e.g., 48%) and cool the mixture to 0 °C in an ice bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir for 15-30 minutes at this temperature.

-

Copper(I) Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1 equiv) in HBr.

-

Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

Reaction Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Workup & Purification: Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts, dry, and purify as previously described.

Synthetic Strategy: The Power of Regioselective Functionalization

The differential reactivity of C-X bonds is a powerful tool for synthetic planning.[1] In a di- or tri-halogenated aniline containing different halogens (e.g., 4-chloro-2-iodoaniline), a chemist can selectively functionalize one position while leaving the others intact for subsequent transformations.[1][8]

The strategy is almost always to target the most reactive halogen first. A Suzuki coupling on a chloro-iodo-aniline will occur exclusively at the C-I bond under conditions that leave the C-Cl bond untouched.[1] The resulting functionalized chloroaniline can then be subjected to a second, more forcing cross-coupling reaction to modify the chloro-position, or the amino group can be functionalized.

Caption: Logical workflow for the sequential functionalization of a di-halogenated aniline.

Safety and Handling of Halogenated Anilines

Anilines and their halogenated derivatives must be handled with extreme caution as they are classified as hazardous substances.[1][18][19][20][21]

-

Toxicity: They are often acutely toxic if swallowed, inhaled, or in contact with skin.[1][20] They can cause organ damage through prolonged or repeated exposure.[1] Aniline itself is a suspected carcinogen and mutagen.[20]

-

Exposure Routes: Primary exposure routes are inhalation and skin absorption.[21]

-

Personal Protective Equipment (PPE): The use of chemical-resistant gloves (check manufacturer compatibility), safety goggles or a face shield, and a lab coat is mandatory.[1][20] All handling of solids and solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][20]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents and acids.[1][21]

Caption: Mandatory workflow for the safe handling of halogenated anilines.

Conclusion

Multi-halogenated anilines are far more than simple substituted aromatics; they are sophisticated synthetic platforms. A thorough understanding of the interplay between halogen identity, substitution pattern, and reaction mechanism allows researchers to design efficient, selective, and elegant synthetic routes. By mastering the reactivity profiles detailed in this guide—from the predictable hierarchy in cross-coupling to the nuances of SNAr and the strategic power of the Sandmeyer reaction—drug development professionals and chemical scientists can unlock the full potential of these critical building blocks to construct the complex molecules that drive innovation.

References

- BenchChem. (n.d.). Reactivity comparison of halogenated anilines in cross-coupling.

- NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- BenchChem. (n.d.). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.

- BenchChem. (n.d.). An In-depth Technical Guide to the Properties of Halogenated Anilines.

- The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- PMC. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- ResearchGate. (2023, July 23). Theoretical investigation of NLO and spectroscopic properties of halogenated aniline.

- CK-12 Foundation. (2026, January 1). Preparation of Haloarenes.

- Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).

- Chemistry Steps. (2024, January 12). Reactions of Aniline.

- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline.

- Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects.

- ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.

- Loba Chemie. (n.d.). ANILINE AR.

- PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.

- PMC. (2020, June 2). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.

- BenchChem. (2025, December). Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of Halobenzenes.

- PubMed. (n.d.). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites.

- ResearchGate. (2025, August 7). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.

- BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.

- ipo. (n.d.). Aniline.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- ACS Publications. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.

- Dalton Transactions (RSC Publishing). (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3.

- Canadian Center of Science and Education. (2013, March 15). Nonlinear Optical Properties of Halogenated Aniline Oligomers.

- MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.

- ACS Publications. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.

- ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions of chloroanilines and chloroanilides with potassium phenylthiolate.

- Chemistry World. (2015, September 17). Shining a light on amine synthesis.

- SpringerLink. (2018, July 3). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solv.

- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.

- Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.

- MDPI. (2021, February 20). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

- PMC. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.

- WuXi AppTec. (n.d.). Stepwise Multiple Halogenation Coupling Reaction Strategies-Magical Power of Quantum Mechanics-Chemistry.

- ResearchGate. (n.d.). Selective Halogenation Using an Aniline Catalyst.

- Cresset. (2024, January 10). Aniline replacement in drug-like compounds.

- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

- NJ.gov. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.

- HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. news.umich.edu [news.umich.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. CK12-Foundation [flexbooks.ck12.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lobachemie.com [lobachemie.com]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. nj.gov [nj.gov]

The Strategic Utility of 4,6-Dibromo-3-chloro-2-fluoroaniline in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dibromo-3-chloro-2-fluoroaniline is a polysubstituted aromatic amine that has emerged as a highly versatile and strategic building block in organic synthesis. Its unique arrangement of five distinct functional handles—an amino group, a fluorine atom, a chlorine atom, and two bromine atoms—on a single benzene ring provides a rich platform for complex molecular engineering. The differential reactivity of the carbon-halogen bonds, coupled with the synthetic versatility of the aniline moiety, allows for a programmed, site-selective introduction of various substituents. This guide explores the physicochemical properties, synthesis, and reactivity of 4,6-dibromo-3-chloro-2-fluoroaniline, with a focus on its application in the construction of high-value compounds, particularly in the pharmaceutical and materials science sectors.

Introduction: A Multifunctional Scaffold

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often depend on the strategic choice of starting materials. Polysubstituted aromatic compounds are of paramount importance, serving as core scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials. 4,6-Dibromo-3-chloro-2-fluoroaniline stands out due to its high degree of functionalization. The presence and specific placement of its substituents create a molecule with significant potential for controlled, stepwise chemical modifications.

The electron-withdrawing nature of the halogen atoms decreases the basicity and nucleophilicity of the amino group compared to aniline, while also influencing the reactivity of the aromatic ring itself.[1] More importantly, the distinct C-X bond strengths (C-Br > C-Cl > C-F) are the cornerstone of its utility, enabling selective transformations such as palladium-catalyzed cross-coupling reactions at specific positions.[1] This guide will delve into the practical aspects of utilizing this building block, providing insights into reaction planning and execution.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1820717-44-9 | |

| Molecular Formula | C₆H₃Br₂ClFN | |

| Molecular Weight | 303.36 g/mol | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥98% |

Spectroscopic Data

-

¹H NMR: The single aromatic proton would appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shift would be influenced by the surrounding halogen atoms. The -NH₂ protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: Six distinct signals would be expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atoms attached to the halogens would exhibit characteristic chemical shifts and coupling constants (especially C-F coupling).

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift characteristic of a fluoro-aromatic compound.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically 3300-3500 cm⁻¹), C-N stretching, and C-X (C-F, C-Cl, C-Br) stretching vibrations in the fingerprint region.[2]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.[3]

Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

The synthesis of polyhalogenated anilines often involves a multi-step sequence of electrophilic aromatic substitution reactions on a suitable precursor. A plausible and common strategy involves the careful orchestration of halogenation and nitration/reduction steps.

A general workflow for synthesizing such a compound is outlined below. The key challenge lies in controlling the regioselectivity of the halogenation steps. The activating, ortho-, para-directing amino group often requires protection (e.g., as an acetanilide) to modulate its reactivity and prevent side reactions like polyhalogenation and oxidation.[4][5]

Caption: Generalized synthetic workflow for 4,6-Dibromo-3-chloro-2-fluoroaniline.

Reactivity and Key Transformations: A Chemist's Guide

The synthetic power of 4,6-dibromo-3-chloro-2-fluoroaniline lies in the ability to selectively address its multiple reactive sites.

The Principle of Differential Reactivity

The primary sites for transformation are the two C-Br bonds, the C-Cl bond, the C-F bond, and the -NH₂ group. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: C-I > C-Br > C-Cl >> C-F.[1] This hierarchy is fundamental to designing selective synthetic strategies. The two C-Br bonds at positions 4 and 6 are significantly more reactive than the C-Cl bond at position 3, which is in turn more reactive than the C-F bond at position 2.[1][6]

Caption: A strategic pathway for synthesizing a complex heterocyclic core.

In this example, a first Suzuki coupling is performed selectively at the more reactive C4-Br position. Subsequently, a Buchwald-Hartwig amination is carried out at the C6-Br position. Finally, the intrinsic aniline nitrogen is used to perform an intramolecular cyclization, perhaps after an additional modification, to forge the final heterocyclic ring system. This stepwise approach provides complete control over the final substitution pattern.

Experimental Protocols

The following are representative, generalized protocols. Note: These are illustrative and must be adapted and optimized for specific substrates and laboratory conditions. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol: Selective Mono-Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at one of the C-Br positions.

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dibromo-3-chloro-2-fluoroaniline (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). [7]Add a mild base such as K₃PO₄ (2.0 eq). [7]3. Reaction: Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Lower temperatures favor mono-substitution. [6]4. Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Diazotization and Sandmeyer Reaction (Conversion of -NH₂ to -CN)

Objective: To replace the amino group with a cyano group.

-

Diazotization: Dissolve 4,6-dibromo-3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) in water.

-

Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. An evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour.

-

Work-up: Cool the mixture and extract with an organic solvent (e.g., toluene or dichloromethane).

-

Purification: Wash the organic extract with aqueous NaOH and then water. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting nitrile by crystallization or column chromatography.

Conclusion

4,6-Dibromo-3-chloro-2-fluoroaniline is a powerful and versatile building block for organic synthesis. Its dense and varied halogenation provides a predictable roadmap for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The ability to precisely control the introduction of different substituents makes it an invaluable tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of the principles of differential reactivity and the careful selection of reaction conditions are key to unlocking the full synthetic potential of this strategic starting material.

References

(Please note that while the following links were verified at the time of generation, their accessibility may change over time.)

- Reactivity of 2,4,6-Triiodoaniline Compared to Other Halogenated Anilines: A Comprehensive Guide. Benchchem.

- Mechanisms of the Reaction between Polyhalogenated Nitrobutadienes and Electron-Deficient Anilines: Computational Modeling.

- Reactivity of [ReOCl3(PPh3)2] towards substituted anilines. u:scholar.

- 6-Bromo-3-chloro-2,4-difluoroaniline | C6H3BrClF2N | CID 2773254. PubChem.

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.

- 4-Bromo-3-chloro-2-fluoroaniline | 115843-99-7. Sigma-Aldrich.

- Identifying side products in the halogen

- New Journal of Chemistry Supporting Inform

- 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. MilliporeSigma.

- 4,6-Dibromo-2-chloro-3-fluoroaniline | 1208076-18-9. BLDpharm.

- Technical Support Center: Cross-Coupling Reactions with 5-Chloro-2,3-dibromoaniline. Benchchem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- 2,6-Dibromo-4-fluoroaniline(344-18-3) 1H NMR spectrum. ChemicalBook.

- 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. MilliporeSigma.

- Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.

- Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com.

- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic

- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline

- 4-Chloro-3-fluoroaniline | CAS 367-22-6. Ossila.

- 3-Chloro-2,6-dibromo-4-methylaniline. NIST WebBook.

- 2,6-dibromo-3-chloro-4-fluoroaniline, Thermo Scientific. Fisher Scientific.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC.

- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Publishing.

- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.

- 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. PubChem - NIH.

- Organic Syntheses Procedure.

- Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline.

- Process for the preparation of 2,6-dichloro-4-bromoanilides.

- The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.

- 3-Bromo-4-chloro-6-fluoro-2-iodoaniline. ChemScene.

- 6-Bromo-3-chloro-2-fluoroaniline | 1515343-57-3. ChemScene.

- 6-BROMO-3-CHLORO-2,4-DIFLUOROANILINE | 201849-12-9. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 3-Chloro-2,6-dibromo-4-methylaniline [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Halogen's Dichotomy: An In-depth Technical Guide to the Electronic Effects of Halogens on the Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of halogens to the aniline ring is a fundamental strategy in medicinal chemistry and materials science for modulating molecular properties. This guide provides a comprehensive analysis of the nuanced electronic effects—inductive and resonance—that halogens impart. We will explore how these effects influence the basicity of the aniline nitrogen, dictate the regioselectivity of electrophilic aromatic substitution, and are ultimately leveraged in the rational design of pharmacologically active agents. This document moves beyond a theoretical overview to provide actionable, field-proven insights, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic and drug development endeavors.

The Duality of Halogen Electronic Effects: A Constant Tug-of-War

The net electronic influence of a halogen substituent on the aniline ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). Understanding this interplay is paramount to predicting the chemical behavior of haloanilines.

-

Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This disparity leads to the withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework.[1] This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the halogen and diminishing with distance. Fluorine, as the most electronegative element, exerts the strongest inductive effect, followed by chlorine, bromine, and iodine.[1] This electron withdrawal deactivates the ring, making it less nucleophilic.

-

Resonance Effect (+M): The lone pairs of electrons in the p-orbitals of the halogen can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. For effective resonance to occur, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger orbitals of the other halogens (3p for Cl, 4p for Br, 5p for I).

Crucially, for all halogens, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M).[2] This makes them net deactivating groups in electrophilic aromatic substitution reactions. However, the resonance effect, while weaker, is still significant enough to direct incoming electrophiles to the electron-enriched ortho and para positions.[3]

Impact on Basicity: A Quantitative Look at pKa Values

The electronic effects of halogens directly influence the basicity of the aniline nitrogen. The availability of the nitrogen's lone pair to accept a proton is modulated by the electron-withdrawing nature of the halogen. A lower pKa of the conjugate anilinium ion corresponds to a weaker base.

Generally, halogen substitution decreases the basicity of aniline (pKa of anilinium ion ≈ 4.6) due to the dominant electron-withdrawing inductive effect.[4] This effect is most pronounced with the highly electronegative fluorine and when the halogen is in the ortho position, where it can exert a maximal inductive effect and potentially engage in intramolecular hydrogen bonding with the anilinium proton.

| Substituent | Position | pKa of Conjugate Acid | Reference |

| -H | - | 4.60 | [5] |

| -F | ortho | 3.20 | [6] |

| meta | 3.50 | [7] | |

| para | 4.60 | [6] | |

| -Cl | ortho | 2.64 | [6] |

| meta | 3.46 | [7] | |

| para | 4.15 | [7] | |

| -Br | ortho | 2.53 | [7] |

| meta | 3.58 | [7] | |

| para | 3.86 | [7] | |

| -I | ortho | 2.60 | [7] |

| meta | 3.60 (est.) | N/A | |

| para | 3.78 (est.) | N/A |

Analysis of pKa Trends:

-

Ortho-Effect: The ortho-isomers are consistently the least basic. This is due to the strong -I effect at close proximity and steric hindrance to solvation of the anilinium ion.

-

Meta vs. Para: For chloro-, bromo-, and iodoanilines, the meta-isomer is less basic than the para-isomer. This can be attributed to the fact that at the meta position, only the electron-withdrawing inductive effect is operative, whereas at the para position, the electron-donating resonance effect partially counteracts the inductive effect.[8]

-

Fluoro-Anomaly: Interestingly, p-fluoroaniline has a pKa very similar to aniline itself. This is because the stronger +M effect of fluorine (due to better 2p-2p orbital overlap) at the para position almost completely cancels out its strong -I effect.

Quantitative Correlation: The Hammett Equation

The electronic effects of substituents on the basicity of anilines can be quantified using the Hammett equation:

log(K/K₀) = σρ

Where:

-

K and K₀ are the acid dissociation constants of the substituted and unsubstituted anilinium ions, respectively.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[9]

For the protonation of anilines, the ρ value is positive, indicating that electron-withdrawing groups (positive σ values) decrease the basicity (increase the pKa of the conjugate acid).[10]

| Substituent | σ | σ |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

| Data sourced from Schwarzenbach et al.[11] |

The positive σ values for halogens are consistent with their net electron-withdrawing character.

Electrophilic Aromatic Substitution: Directing Effects and Reactivity

While halogens are deactivating, their +M effect directs incoming electrophiles to the ortho and para positions. The aniline group itself is a powerful activating group, making the haloaniline ring highly susceptible to electrophilic attack.[12] This high reactivity can be a double-edged sword, often leading to polysubstitution.[2]

Halogenation of Aniline: Controlling Reactivity

Direct halogenation of aniline is often difficult to control, leading to polyhalogenated products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate.[12]

To achieve selective monohalogenation, particularly at the para position, the reactivity of the amino group must be attenuated. This is commonly achieved by protecting the amino group as an acetamide (acetanilide).[2] The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair, making the ring less susceptible to polysubstitution. The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position. The amino group can then be regenerated by hydrolysis.[13]

Experimental Protocols

Protocol: Potentiometric Determination of pKa for a Haloaniline

Objective: To determine the pKa of a haloaniline by potentiometric titration with a strong acid.

Principle: A solution of the haloaniline (a weak base) is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid (the anilinium ion) is equal to the pH at the half-equivalence point.[14]

Materials:

-

Haloaniline sample (e.g., 4-chloroaniline)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[15]

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the haloaniline into a 250 mL beaker. Add 100 mL of deionized water and a magnetic stir bar. Stir until the sample is fully dissolved.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Position the burette filled with the standardized 0.1 M HCl solution above the beaker.

-

Titration:

-

Record the initial pH of the haloaniline solution.

-

Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.

-

Continue the titration well past the equivalence point until the pH changes become minimal again.[16]

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[17]

-

The volume of HCl at the half-equivalence point is half the volume at the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the anilinium ion.[14]

-

-

Replicates: Perform the titration in triplicate to ensure reproducibility.[15]

Protocol: Synthesis of 4-Bromoaniline from Aniline

Objective: To synthesize 4-bromoaniline from aniline via a three-step process involving protection, bromination, and deprotection.[2]

Step 1: Acetylation of Aniline to form Acetanilide

-

In a 250 mL flask, combine 10 mL of aniline, 20 mL of acetic anhydride, and 20 mL of glacial acetic acid. Add a small pinch of zinc dust (to prevent oxidation of aniline).[18]

-

Fit the flask with a reflux condenser and gently heat the mixture in a water bath for 15-20 minutes.

-

Pour the hot mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

-

Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry. Recrystallize from hot water to obtain pure acetanilide.

Step 2: Bromination of Acetanilide

-

Dissolve 5.4 g of the dried acetanilide in 40 mL of glacial acetic acid in a 100 mL Erlenmeyer flask. Cool the solution in an ice bath.

-

In a separate container, prepare a solution of 2 mL of bromine in 20 mL of glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred acetanilide solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 15-20 minutes.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Collect the precipitated p-bromoacetanilide by vacuum filtration, wash with cold water, and air dry.[13]

Step 3: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline

-

In a 100 mL round-bottom flask, place the dried p-bromoacetanilide (approx. 6.4 g) and 20 mL of ethanol.

-

Add a solution of 6.0 g of potassium hydroxide in 10 mL of water.

-

Fit the flask with a reflux condenser and boil the mixture for 2 hours.

-

Cool the solution and pour it into 60 mL of ice-cold water.

-

Collect the precipitated 4-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[19]

-

The purity of the final product can be assessed by its melting point (62-64°C) and thin-layer chromatography.

The Role of Haloanilines in Drug Discovery and Development

The unique electronic properties of haloanilines make them valuable scaffolds in drug design. The introduction of a halogen can influence a molecule's:

-

Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "σ-hole" donor to a Lewis basic site on a biological target. This can enhance binding affinity and selectivity.

-

Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Examples of FDA-Approved Drugs Incorporating a Haloaniline Moiety:

-

Bosutinib (Bosulif®): An oral tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. The 2,4-dichloro-5-methoxyaniline moiety is a key component of its structure, contributing to its binding to the kinase domain.[12][20]

-

Vandetanib (Caprelsa®): A kinase inhibitor used to treat certain types of thyroid cancer. It contains a 4-bromo-2-fluoroaniline fragment.[21][22]

-

Lorlatinib (Lorbrena®): A third-generation anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer. Its synthesis involves a bromo-amino-pyridine intermediate, which is a variation of a haloaniline.[23][24]

Conclusion